molecular formula C14H15F6N3O2 B14881454 N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B14881454
M. Wt: 371.28 g/mol
InChI Key: ZEZHXOHZUCWNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxylic acid tert-butyl ester group, which is often utilized in synthetic organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazinecarboxylic acid tert-butyl ester under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the continuous introduction of reactants and efficient mixing, leading to higher yields and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the activation of substrates through hydrogen bonding. The compound stabilizes partially developing negative charges in transition states, facilitating various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its combination of a hydrazinecarboxylic acid tert-butyl ester group with a 3,5-bis(trifluoromethyl)phenyl moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-22-10(21)7-4-8(13(15,16)17)6-9(5-7)14(18,19)20/h4-6H,1-3H3,(H2,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZHXOHZUCWNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.